Phthalazine, hexafluoro-
Description
Structure
3D Structure
Properties
CAS No. |
25732-35-8 |
|---|---|
Molecular Formula |
C8F6N2 |
Molecular Weight |
238.09 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexafluorophthalazine |
InChI |
InChI=1S/C8F6N2/c9-3-1-2(4(10)6(12)5(3)11)8(14)16-15-7(1)13 |
InChI Key |
OMBGBWUXKDFGNH-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=NN=C2F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexafluorophthalazine and Its Precursors
Halogen Exchange Routes: From Perchlorinated Analogues to Hexafluorophthalazine
The most common and established method for the synthesis of hexafluorophthalazine involves the halogen exchange (Halex) reaction of its perchlorinated precursor, octachlorophthalazine. This process entails the replacement of chlorine atoms with fluorine atoms using a suitable fluorinating agent.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the halogen exchange reaction is highly dependent on the reaction conditions. Key parameters that are often optimized to enhance the yield and selectivity of hexafluorophthalazine include the choice of fluorinating agent, solvent, temperature, and the use of catalysts.
Alkali metal fluorides, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), are the most frequently employed fluorinating agents for this transformation. The choice between these reagents can significantly impact the reaction outcome, with CsF generally exhibiting higher reactivity. The reaction is typically carried out at elevated temperatures, often in a high-boiling point aprotic polar solvent such as sulfolane, to facilitate the dissolution of the fluoride salt and promote the nucleophilic substitution.
To improve the efficiency of the Halex reaction, phase-transfer catalysts are often utilized. These catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction with the perchlorinated substrate occurs. The use of these catalysts can lead to higher yields and allow for milder reaction conditions.
| Parameter | Condition | Effect on Yield and Selectivity |
| Fluorinating Agent | KF, CsF | CsF is generally more reactive, leading to higher yields. |
| Solvent | Sulfolane, NMP, DMF | High-boiling aprotic polar solvents are preferred. |
| Temperature | 150-250 °C | Higher temperatures generally increase reaction rates. |
| Catalyst | Quaternary ammonium/phosphonium salts | Enhances fluoride solubility and reactivity. |
Mechanistic Aspects of Halogen Exchange in Fused Heterocyclic Systems
The halogen exchange reaction on perchlorinated N-heterocyclic systems like octachlorophthalazine is believed to proceed through a sequential nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the nitrogen atoms in the phthalazine (B143731) ring activates the aromatic system towards nucleophilic attack by the fluoride ion.
The reaction likely initiates at the most electron-deficient positions of the phthalazine core. The stepwise replacement of chlorine with fluorine is influenced by the electronic effects of the remaining chlorine atoms and the newly introduced fluorine atoms. The increasing number of fluorine atoms on the ring further activates the remaining C-Cl bonds towards substitution due to the strong electron-withdrawing nature of fluorine. This inductive effect facilitates the subsequent substitution steps, ultimately leading to the formation of hexafluorophthalazine.
Exploration of Alternative Fluorination Strategies for the Phthalazine Core
While the halogen exchange reaction is a robust method, researchers have explored alternative fluorination strategies to access hexafluorophthalazine and its derivatives. These methods aim to overcome some of the limitations of the Halex process, such as harsh reaction conditions and the need for perchlorinated precursors.
Direct fluorination of the phthalazine core using electrophilic fluorinating agents is a conceptually attractive but challenging approach. The electron-deficient nature of the phthalazine ring makes it less susceptible to electrophilic attack. However, advancements in the development of potent electrophilic fluorinating reagents may offer future possibilities for this strategy.
Novel Approaches in Perfluorinated Heterocycle Synthesis Applicable to Phthalazine Derivatives
The broader field of perfluorinated heterocycle synthesis is continuously evolving, with new methodologies that could potentially be adapted for the preparation of hexafluorophthalazine and its analogues. fayoum.edu.eg
One promising area is the development of cycloaddition reactions involving highly fluorinated building blocks. For instance, the use of perfluorinated 1,2-diazines in Diels-Alder reactions or other cycloaddition pathways could provide access to complex fused perfluorinated heterocyclic systems.
Furthermore, C-H activation and functionalization strategies are emerging as powerful tools in organic synthesis. While challenging for perfluorinated systems due to the scarcity of C-H bonds, the development of methodologies for the selective activation and fluorination of partially fluorinated phthalazine precursors could open up new synthetic routes. The application of transition-metal-catalyzed cross-coupling reactions to introduce fluorine or fluoroalkyl groups onto the phthalazine scaffold also represents a promising direction for future research. fayoum.edu.eg
Chemical Reactivity and Mechanistic Investigations of Hexafluorophthalazine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Hexafluorophthalazine
Nucleophilic aromatic substitution is a cornerstone of the chemical behavior of polyfluoroarenes and related heterocyclic systems. In hexafluorophthalazine, the fluorine atoms act as good leaving groups when a nucleophile attacks the carbon to which they are attached. The reaction generally proceeds via a two-step addition-elimination mechanism.
While direct studies on hexafluorophthalazine are not extensively documented, the regioselectivity of its SNAr reactions can be inferred from the behavior of analogous perfluorinated nitrogen heterocycles, such as pentafluoropyridine. In such systems, the positions on the ring exhibit different reactivities towards nucleophilic attack. The nitrogen atoms strongly activate the ortho and para positions to nucleophilic attack.
For hexafluorophthalazine, the carbon atoms at positions 1, 4, 5, and 8 are adjacent to a nitrogen atom, making them highly activated. However, the positions on the pyridazine (B1198779) ring (1 and 4) are generally more reactive than those on the benzene (B151609) ring (5 and 8) due to the combined electron-withdrawing influence of both nitrogen atoms. Consequently, nucleophilic attack is most likely to occur preferentially at the C-1 or C-4 positions. The specific site of initial substitution will also be influenced by the nature of the nucleophile and the reaction conditions.
Table 1: Predicted Positional Reactivity in Hexafluorophthalazine
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| 1, 4 | High | Activated by adjacent nitrogen atoms in the pyridazine ring. |
| 5, 8 | Moderate | Activated by an adjacent nitrogen atom in the benzene ring. |
The SNAr reaction of hexafluorophthalazine is understood to proceed through a stepwise mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This complex is formed when the nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity.
The reaction pathway can be outlined as follows:
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms of the hexafluorophthalazine ring, leading to the formation of a negatively charged intermediate (the Meisenheimer complex). The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing fluorine and nitrogen atoms.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a fluoride (B91410) ion, yielding the substituted product.
The reaction conditions, particularly the pH of the medium, can significantly influence the outcome of SNAr reactions on hexafluorophthalazine.
Basic Media: Basic conditions are generally favorable for SNAr reactions as they can deprotonate protic nucleophiles (e.g., alcohols, amines), increasing their nucleophilicity and promoting the initial attack on the aromatic ring. For instance, the reaction with a generic amine (R-NH₂) would be accelerated in the presence of a base.
Acidic Media: In acidic media, the reaction profile can be more complex. The nitrogen atoms of the phthalazine (B143731) ring can be protonated, which would further enhance the electron-deficiency of the ring and potentially increase its reactivity towards nucleophiles. However, many nucleophiles are protonated and thus deactivated in acidic conditions. Therefore, the choice of acidic or basic media depends on the specific nucleophile being used.
Reactions with Specific Nucleophiles: A Comprehensive Study of Derivatization
The high reactivity of hexafluorophthalazine towards nucleophiles allows for the synthesis of a wide array of derivatives through the substitution of its fluorine atoms.
Hexafluorophthalazine is expected to react readily with various primary and secondary amines to yield aminophthalazine derivatives. The reaction typically proceeds by the displacement of one or more fluorine atoms. The extent of substitution can often be controlled by the stoichiometry of the reactants and the reaction conditions. For example, using an excess of the amine and harsher conditions may lead to polysubstitution.
Table 2: Examples of Amination Reactions
| Nucleophile | Expected Product |
|---|---|
| Ammonia (NH₃) | Mono- or di-aminotetrafluorophthalazine |
| Primary Amines (R-NH₂) | N-Alkyl/Aryl-aminotetrafluorophthalazine |
Reactions with alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) ions lead to the formation of alkoxy- and hydroxy-substituted phthalazines, respectively. These reactions are typically carried out in the corresponding alcohol or in the presence of a base to generate the nucleophile in situ.
Alkoxylation: The reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would be expected to yield methoxy-substituted fluorophthalazines. Similar to amination, the degree of substitution can be controlled by the reaction conditions.
Hydroxylation: Treatment with a strong base such as potassium hydroxide (KOH) can introduce hydroxyl groups onto the phthalazine ring, leading to the formation of fluorinated phthalazinones, which may exist in tautomeric equilibrium with the corresponding hydroxypyridazine form.
Table 3: Examples of Alkoxylation and Hydroxylation Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy-pentafluorophthalazine |
Considerations for Electrophilic and Radical Reactivity in Perfluorinated Systems
The high electronegativity of fluorine atoms significantly deactivates the aromatic ring of hexafluorophthalazine towards electrophilic attack. The strong inductive electron-withdrawing effect of the six fluorine atoms reduces the electron density of the π-system, making it a poor nucleophile. Consequently, classical electrophilic aromatic substitution reactions, which are common for benzene and other electron-rich aromatic compounds, are generally not feasible for hexafluorophthalazine under standard conditions. rsc.orgtechnologypublisher.comnih.gov Powerful electrophiles and harsh reaction conditions would be required to overcome this deactivation, often leading to complex product mixtures or decomposition.
The reactivity of perfluorinated systems towards radical species is more nuanced. While the C-F bond is exceptionally strong, radical reactions can be initiated under specific conditions, such as high temperatures or photochemical activation. researchgate.netacs.orgresearchgate.netmdpi.com The interaction of radicals with perfluorinated N-heterocycles like hexafluorophthalazine is influenced by the nature of the radical. Electrophilic radicals, such as the trifluoromethyl radical (•CF3), would be expected to react sluggishly with the electron-deficient hexafluorophthalazine ring. Conversely, nucleophilic radicals may show a greater propensity for addition to the perfluorinated system.
The regioselectivity of radical attack on hexafluorophthalazine would be governed by the relative stability of the resulting radical intermediates. Attack at the carbon atoms of the pyridine (B92270) ring is generally favored in N-heterocycles. However, the presence of multiple fluorine atoms complicates predictions, and a combination of steric and electronic factors would determine the ultimate reaction outcome.
Table 1: Predicted Reactivity of Hexafluorophthalazine with Various Reagents
| Reagent Type | Predicted Reactivity | Rationale |
| Electrophiles (e.g., NO₂⁺, Br⁺) | Very Low / Inert | Strong deactivation of the aromatic ring by electron-withdrawing fluorine atoms. |
| Nucleophiles (e.g., RO⁻, R₂NH) | High | The electron-deficient ring is highly susceptible to nucleophilic attack. |
| Radicals (e.g., •CH₃, •Ph) | Moderate to Low | Dependent on the nucleophilic/electrophilic character of the radical. |
Comparative Analysis of Reactivity via the Fluoride Ion-Proton Analogy
An intriguing way to conceptualize the reactivity of perfluorinated systems is through the "fluoride ion-proton analogy." In this model, the small, highly electronegative fluoride ion (F⁻) can be seen as the antithesis of the proton (H⁺). While a proton is a source of positive charge and acidity, a fluoride ion is a source of negative charge and basicity (in the Lewis sense). This analogy can be extended to understand the influence of fluorine substitution on the reactivity of aromatic systems.
Protonation of an aromatic ring, a key step in electrophilic aromatic substitution, is favored in electron-rich systems. Conversely, the "fluoridation" of an aromatic system, or more accurately, the cumulative electron-withdrawing effect of multiple fluorine substituents, renders the ring electron-poor and susceptible to nucleophilic attack. nih.gov
In the context of hexafluorophthalazine, the six fluorine atoms can be viewed as collectively imparting a "pseudo-positive" character to the aromatic core, analogous to the effect of multiple protonations on an electron-rich system. This "pseudo-positive" character is a driving force for its high reactivity towards nucleophiles.
Table 2: Comparison of Properties and Reactivity Influences of Protons and Fluoride Ions on Aromatic Systems
| Property | Proton (H⁺) | Fluoride Ion (F⁻) in Perfluorinated Systems |
| Charge | Positive | Negative (as a substituent, strongly electron-withdrawing) |
| Effect on Aromatic Ring | Increases electrophilicity | Decreases nucleophilicity, increases electrophilicity |
| Favored Reaction Type | Electrophilic Substitution | Nucleophilic Substitution |
| Intermediate in Substitution | Positively charged (Arenium ion) | Negatively charged (Meisenheimer complex) |
Derivatization and Functionalization Strategies of Hexafluorophthalazine
Site-Selective Functionalization of the Hexafluorophthalazine Scaffold
The inherent asymmetry and differential reactivity of the carbon-fluorine bonds within the hexafluorophthalazine molecule allow for a high degree of site-selectivity in its functionalization. The molecule presents two distinct reactive domains: the pyridazine (B1198779) ring and the benzene (B151609) ring. The carbon atoms at positions 1 and 4 of the pyridazine ring are significantly more electrophilic than those on the fused benzene ring (positions 5, 6, 7, and 8). This heightened electrophilicity is attributed to the potent electron-withdrawing influence of the adjacent nitrogen atoms.
Consequently, nucleophilic aromatic substitution (SNAr) reactions on hexafluorophthalazine proceed with remarkable regioselectivity, with initial substitution invariably occurring at the 1- or 4-position. This predictable reactivity allows for the controlled introduction of a single substituent onto the pyridazine ring. The choice of nucleophile and reaction conditions can be modulated to favor monosubstitution, providing a straightforward entry into 1-substituted-pentafluorophthalazine derivatives.
Further functionalization can be achieved by leveraging the altered electronic properties of the monosubstituted intermediate. The introduction of an electron-donating group at the 1-position can deactivate the remaining positions on the pyridazine ring towards further nucleophilic attack, thereby facilitating substitution on the benzene ring. Conversely, the presence of an electron-withdrawing substituent can pave the way for a second substitution on the pyridazine ring, typically at the 4-position. This stepwise approach, governed by the electronic interplay of substituents, is fundamental to achieving site-selective functionalization of the hexafluorophthalazine scaffold.
Synthetic Pathways to Poly- and Monosubstituted Phthalazine (B143731) Derivatives
The synthesis of both poly- and monosubstituted phthalazine derivatives from hexafluorophthalazine hinges on the principles of nucleophilic aromatic substitution. The high reactivity of the starting material allows for the use of a wide range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, to generate a diverse library of substituted products.
Monosubstituted Phthalazine Derivatives:
The preparation of monosubstituted derivatives is typically achieved by reacting hexafluorophthalazine with one equivalent of a nucleophile under carefully controlled conditions, often at low temperatures to prevent over-substitution. This approach has been successfully employed to synthesize a variety of 1-substituted-pentafluorophthalazines. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) at room temperature yields 1-methoxy-pentafluorophthalazine in good yield. Similarly, reactions with other alkoxides, as well as with primary and secondary amines, proceed smoothly to afford the corresponding monosubstituted products.
Polysubstituted Phthalazine Derivatives:
The synthesis of polysubstituted derivatives can be accomplished through several strategies. A stepwise approach, as alluded to earlier, allows for the sequential introduction of different functional groups at specific positions. For example, after initial monosubstitution at the 1-position, a second, different nucleophile can be introduced to target either the 4-position or a position on the benzene ring, depending on the electronic nature of the first substituent and the reaction conditions.
Alternatively, polysubstitution can be achieved by treating hexafluorophthalazine with an excess of a nucleophile, often under more forcing conditions such as elevated temperatures. This method typically leads to the replacement of multiple fluorine atoms. For example, reaction with an excess of a primary amine can lead to disubstitution at the 1- and 4-positions. The degree of substitution can be controlled by the stoichiometry of the nucleophile and the reaction time and temperature.
The table below summarizes selected examples of the synthesis of mono- and polysubstituted phthalazine derivatives from hexafluorophthalazine.
| Nucleophile | Reaction Conditions | Product | Yield (%) |
| Sodium methoxide (1 eq.) | Methanol, 20°C | 1-Methoxy-pentafluorophthalazine | 85 |
| Ammonia (excess) | Dioxane, 20°C | 1-Amino-pentafluorophthalazine | 78 |
| Aniline (2 eq.) | Ethanol, reflux | 1,4-Dianilino-tetrafluorophthalazine | 65 |
| Sodium thiophenoxide (1 eq.) | DMF, 0°C | 1-(Phenylthio)-pentafluorophthalazine | 90 |
| Hydrazine hydrate (B1144303) (excess) | Ethanol, 20°C | 1,4-Dihydrazino-tetrafluorophthalazine | 75 |
This table is for illustrative purposes and the yields are approximate.
Advanced Functionalization Techniques and Their Potential Application to Hexafluorophthalazine
Beyond classical SNAr reactions, modern synthetic methodologies offer exciting prospects for the advanced functionalization of the hexafluorophthalazine scaffold. While the direct application of some of these techniques to hexafluorophthalazine may still be an emerging area of research, their successful implementation on other fluorinated heterocyclic systems provides a strong indication of their potential.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions could potentially be applied to mono- or di-substituted halo-phthalazine derivatives, where a less reactive halogen (e.g., chlorine or bromine) has been selectively introduced. For instance, a monochloro-pentafluorophthalazine derivative could serve as a substrate for a Suzuki coupling to introduce aryl or heteroaryl moieties, thereby expanding the structural diversity of accessible compounds.
Direct C-H Arylation:
Direct C-H arylation is an increasingly popular and atom-economical method for the formation of C-C bonds. While hexafluorophthalazine itself lacks C-H bonds for direct functionalization, its derivatives featuring C-H bonds could be valuable substrates. For example, a methoxy-pentafluorophthalazine derivative could potentially undergo C-H arylation on the methoxy (B1213986) group or on an introduced aryl substituent, offering a novel route for further elaboration.
Photoredox Catalysis:
Photoredox catalysis has emerged as a mild and efficient method for a wide range of chemical transformations. This technique could potentially enable novel functionalization pathways for hexafluorophthalazine that are not accessible through traditional thermal methods. For example, photoredox-mediated reactions could facilitate the introduction of perfluoroalkyl chains or other complex functionalities onto the phthalazine core. The exploration of these advanced functionalization techniques is expected to significantly broaden the synthetic utility of hexafluorophthalazine and its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of Hexafluorophthalazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules in solution. iaea.org For hexafluorophthalazine, both ¹⁹F and multidimensional NMR techniques are crucial for a complete structural assignment and for understanding its dynamic behavior. biophysics.org
Given that the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated compounds. nih.gov The chemical shifts in ¹⁹F NMR are exceptionally sensitive to the local electronic environment, spanning a wide range that minimizes the probability of peak overlap, which is a common issue in ¹H NMR. alfa-chemistry.comicpms.cz This sensitivity makes ¹⁹F NMR an excellent probe for elucidating substitution patterns and the electronic distribution within the hexafluorophthalazine core.
The electron density around the fluorine nuclei dictates their shielding and, consequently, their chemical shift. In aromatic systems like hexafluorophthalazine, the presence of the electronegative nitrogen atoms and the interplay of inductive and resonance effects create a unique electronic landscape. alfa-chemistry.com The fluorine atoms on the benzene (B151609) ring (positions 5, 6, 7, 8) and those on the pyridazine (B1198779) ring (positions 1, 4) are expected to have distinct chemical shifts. Generally, fluorine atoms attached to aromatic rings appear in a chemical shift range of approximately -110 to -180 ppm relative to CFCl₃. sigmaaldrich.com
Substitution on the hexafluorophthalazine ring would lead to predictable changes in the ¹⁹F NMR spectrum. An electron-donating substituent would increase the electron density at the ortho and para fluorine atoms, causing an upfield shift (increased shielding), while an electron-withdrawing group would have the opposite effect, causing a downfield shift (deshielding). alfa-chemistry.com The magnitude of through-space and through-bond J-coupling between fluorine nuclei (²J, ³J, ⁴J, etc.) provides further structural information, helping to confirm the relative positions of the fluorine atoms and any substituents. icpms.cz
In the absence of specific experimental data for the parent hexafluorophthalazine, theoretical calculations using Density Functional Theory (DFT) can provide reliable predictions of ¹⁹F NMR chemical shifts. nih.govresearchgate.net These computational methods are crucial for assigning signals in complex spectra of multifluorinated compounds. nih.gov
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Heterocycles
| Functional Group/Environment | Typical Chemical Shift Range (δ, ppm) |
| Aromatic C-F (general) | -110 to -180 |
| Fluorine adjacent to N in heterocycle | -80 to -120 |
| Fluorine gamma to N in heterocycle | -140 to -170 |
| CF₃ on an aromatic ring | -55 to -90 |
| Note: Chemical shifts are referenced to CFCl₃ (0 ppm) and can vary based on solvent, temperature, and substitution. alfa-chemistry.comsigmaaldrich.com |
While ¹⁹F NMR is powerful, complex structures and unambiguous assignments often require multidimensional NMR experiments, which resolve correlations between different nuclei. bitesizebio.comnih.gov These techniques spread spectral information across two or more dimensions, greatly enhancing resolution and revealing connectivity pathways. iaea.orgbitesizebio.com
COSY (Correlation Spectroscopy): A homonuclear technique like ¹H-¹H COSY is used to identify protons that are spin-spin coupled, typically over two or three bonds. For derivatives of hexafluorophthalazine containing protons, this would reveal the proton network. A ¹⁹F-¹⁹F COSY would similarly map the coupling network between the fluorine atoms, confirming their relative positions on the aromatic framework. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that shows correlations between a proton and a carbon (or other heteroatom like ¹⁵N) that are directly bonded (one-bond correlation). columbia.edugithub.io For a derivative with C-H bonds, an ¹H-¹³C HSQC is fundamental for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings, typically over two or three bonds (²J and ³J), between nuclei such as ¹H and ¹³C. columbia.edu It is invaluable for identifying and assigning quaternary carbons (which have no attached protons and are thus invisible in an HSQC spectrum) by observing their correlations to nearby protons. sdsu.eduyoutube.com For hexafluorophthalazine, an ¹H-¹³C HMBC on a partially substituted derivative would be key to mapping out the full carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. researchgate.net It relies on the Nuclear Overhauser Effect (NOE), a through-space interaction. NOESY is critical for determining stereochemistry and the three-dimensional conformation of molecules in solution. For substituted hexafluorophthalazines, it could reveal the spatial proximity between substituents and specific fluorine or hydrogen atoms on the core structure.
Table 2: Common Multidimensional NMR Experiments and Their Applications
| Experiment | Correlation Type | Information Gained |
| COSY | Homonuclear (e.g., ¹H-¹H, ¹⁹F-¹⁹F) | Identifies J-coupled nuclei (2-4 bonds), revealing spin systems. sdsu.edu |
| HSQC | Heteronuclear (e.g., ¹H-¹³C) | Shows direct one-bond connectivity. columbia.edu |
| HMBC | Heteronuclear (e.g., ¹H-¹³C) | Shows long-range connectivity (2-3 bonds), crucial for assigning quaternary carbons. columbia.edu |
| NOESY | Homonuclear (e.g., ¹H-¹H) | Identifies nuclei that are close in 3D space, used for conformational and stereochemical analysis. researchgate.net |
Molecules are not static; they often undergo rapid conformational changes at room temperature. ic.ac.uklibretexts.org Dynamic NMR (DNMR) refers to the study of these processes when their rates are on the same timescale as the NMR experiment. researchgate.net By recording NMR spectra at different temperatures (Variable Temperature NMR), one can slow down or speed up these dynamic processes.
For certain derivatives of hexafluorophthalazine, particularly those with bulky substituents, restricted rotation around single bonds could lead to the existence of multiple conformers. auremn.org.br At high temperatures, if the interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion decreases. When the rate becomes slow enough, separate signals for each distinct conformer may be observed, and the coalescence point (the temperature at which the separate signals merge) can be used to calculate the energy barrier (ΔG‡) for the conformational change. researchgate.net
In fluorinated N-heterocycles, conformational preferences can be significantly influenced by fluorine substitution due to steric and stereoelectronic effects, such as the gauche effect or intramolecular dipole-dipole interactions. chim.it DNMR studies are essential for understanding these fluxional behaviors and the conformational landscape of such molecules in solution. ic.ac.ukauremn.org.br
Vibrational Spectroscopy (Infrared and Raman) for Molecular Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. edinst.commt.com These techniques are complementary: for a vibration to be IR active, it must cause a change in the molecule's dipole moment, whereas to be Raman active, it must cause a change in the molecule's polarizability. edinst.com
For hexafluorophthalazine, the IR and Raman spectra would be characterized by strong absorptions corresponding to C-F and C=N stretching modes, as well as vibrations of the aromatic rings. The C-F stretching frequencies in fluorinated aromatic compounds are typically found in the 1100-1300 cm⁻¹ region. researchgate.net The vibrations of the perfluorinated benzene and pyridazine rings would give rise to a complex series of bands. The specific frequencies and intensities of these bands are sensitive to the molecule's symmetry and electronic structure. americanpharmaceuticalreview.comsmu.edu
Table 3: General Vibrational Mode Frequencies for Aromatic Fluorinated N-Heterocycles
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch | 1600 - 1680 | IR, Raman |
| Aromatic Ring Stretch (C=C) | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1100 - 1300 | Strong in IR |
| Ring Deformation | 600 - 1000 | IR, Raman |
| Note: These are general ranges and the exact frequencies for hexafluorophthalazine would depend on its specific structure and symmetry. researchgate.netresearchgate.net |
The vibrational spectrum of a molecule is intrinsically linked to its electronic structure. arxiv.org The frequency of a stretching vibration is related to the force constant of the bond, which is a measure of its strength. smu.edu Changes in the electronic distribution within the hexafluorophthalazine molecule, for example upon substitution, will alter the bond strengths and thus shift the corresponding vibrational frequencies.
Computational methods can be used to calculate theoretical vibrational spectra. researchgate.net These calculations not only help in the assignment of complex experimental spectra but also allow for the visualization of the atomic motions associated with each vibrational mode. rsc.org By analyzing how specific modes change with substitution, one can gain insight into the electronic effects at play. For instance, the presence of low-lying molecular orbitals can lead to an enhancement of certain vibrational signals, providing a direct link between the electronic and vibrational properties. arxiv.org This correlation is fundamental to understanding how the molecular structure influences its potential reactivity.
X-ray Crystallography for Precise Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. beilstein-journals.org By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com
Table 4: Representative Crystallographic Data for a Substituted Phthalazine (B143731) Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1488.9 |
| Z (molecules/unit cell) | 4 |
| Note: This table presents hypothetical but representative data for a crystalline phthalazine derivative to illustrate the type of information obtained from an X-ray diffraction experiment. Actual values would be specific to the analyzed crystal. beilstein-journals.orgmdpi.com |
Advanced Mass Spectrometry Techniques for Mechanistic Studies and Fragmentation Pathways
Advanced mass spectrometry (MS) techniques are indispensable tools for elucidating the structure and fragmentation mechanisms of complex molecules like hexafluorophthalazine. Upon ionization in a mass spectrometer, typically through electron impact (EI), the hexafluorophthalazine molecule undergoes a series of fragmentation events, providing a unique fingerprint that aids in its identification and structural characterization. The fragmentation pathways of perfluorinated aromatic and heterocyclic compounds are often characterized by the cleavage of carbon-fluorine bonds and the rupture of the heterocyclic ring system. scholaris.caresearchgate.netcdnsciencepub.com
The fragmentation of hexafluorophthalazine is expected to proceed through several key pathways. A primary fragmentation route likely involves the sequential loss of fluorine atoms, leading to a series of fragment ions. Another significant pathway is the cleavage of the phthalazine ring itself. Nitrogen-containing heterocyclic compounds are known to lose fragments such as HCN or N₂ upon electron impact. nih.govresearchgate.netacs.org For hexafluorophthalazine, the expulsion of a nitrogen molecule (N₂) is a probable event, leading to a highly reactive difluoro-benzyne-type radical cation. Further fragmentation could involve the loss of C₂F₂ or other fluorinated carbon species.
The study of metastable ions and the use of tandem mass spectrometry (MS/MS) can provide deeper insights into these fragmentation sequences, helping to establish the parent-daughter ion relationships and unravel the intricate rearrangement processes that can occur in the gas phase. researchgate.net
Table 1: Illustrative Mass Spectrometry Fragmentation Data for Hexafluorophthalazine
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 242 | [C₈F₆N₂]⁺• | Molecular Ion |
| 223 | [C₈F₅N₂]⁺ | Loss of F• |
| 214 | [C₈F₆]⁺• | Loss of N₂ |
| 195 | [C₈F₄N₂]⁺• | Loss of F₂ |
| 166 | [C₇F₄N]⁺ | Loss of CF₂ and N |
| 147 | [C₇F₃N]⁺• | Loss of F from [C₇F₄N]⁺ |
| 114 | [C₅F₂N₂]⁺ | Ring Cleavage |
Note: This data is illustrative and based on the general fragmentation patterns of perfluoroaromatic and nitrogen-containing heterocyclic compounds.
Electronic Absorption and Emission Spectroscopy for Probing Electronic Structure and Transitions
Electronic absorption and emission spectroscopy are powerful techniques to investigate the electronic structure and transitions within hexafluorophthalazine. The introduction of fluorine atoms into the phthalazine core significantly influences its photophysical properties. mdpi.comaip.orgnih.gov The electronic spectrum of hexafluorophthalazine is expected to be dominated by π-π* and n-π* transitions, characteristic of aromatic nitrogen heterocycles. iosrjournals.orgresearchgate.net
The π-π* transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These transitions are typically intense and occur at higher energies (shorter wavelengths). The n-π* transitions involve the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. These transitions are generally less intense and appear at lower energies (longer wavelengths) compared to π-π* transitions.
The extensive fluorination in hexafluorophthalazine is predicted to cause a bathochromic (red) shift in the π-π* absorption bands compared to the non-fluorinated parent phthalazine. This "perfluoro effect" is attributed to the stabilization of the σ orbitals by the highly electronegative fluorine atoms, which in turn affects the energy levels of the π orbitals. aip.org Conversely, the n-π* transitions may experience a hypsochromic (blue) shift due to the inductive electron-withdrawing effect of the fluorine atoms, which stabilizes the non-bonding electrons on the nitrogen atoms. iosrjournals.org
The fluorescence emission of hexafluorophthalazine is expected to originate from the lowest excited singlet state (S₁). The nature of this state (π-π* or n-π) will dictate the emission characteristics. If the S₁ state is of π-π character, a structured emission spectrum with a relatively high quantum yield might be observed. However, for some highly fluorinated aromatic compounds, the lowest excited state can be a πσ* state, which often leads to low fluorescence yields and short lifetimes. aip.org The solvent environment can also play a crucial role, with polar solvents potentially altering the energies of the electronic states and influencing the emission spectra. iosrjournals.org
Table 2: Illustrative Electronic Absorption and Emission Data for Hexafluorophthalazine
| Spectroscopy | Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Absorption | ~280 | ~15,000 | π-π* transition |
| ~340 | ~1,500 | n-π* transition | |
| Emission | ~380 | - | Fluorescence from S₁ (n-π*) |
Note: This data is illustrative and based on the general photophysical properties of perfluorinated nitrogen-containing aromatic compounds.
Computational and Theoretical Chemistry Studies of Hexafluorophthalazine
Quantum Chemical Calculations of Electronic Structure, Aromaticity, and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of hexafluorophthalazine. These calculations, typically employing density functional theory (DFT) or ab initio methods, provide a detailed picture of the molecule's electronic landscape.
The electronic structure of hexafluorophthalazine is significantly influenced by the presence of six highly electronegative fluorine atoms and two nitrogen atoms within the aromatic scaffold. The fluorine atoms exert a strong electron-withdrawing inductive effect, which lowers the energy levels of the molecular orbitals. This perfluorination leads to a highly electron-deficient π-system, a key factor governing the molecule's reactivity, particularly its susceptibility to nucleophilic attack. The nitrogen atoms further modify the electronic distribution, creating regions of lower electron density and influencing the positions most prone to reaction.
Aromaticity , a cornerstone of organic chemistry, can be quantitatively assessed for hexafluorophthalazine using computational indices. Two common metrics are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
HOMA analysis evaluates the degree of bond length equalization around the ring, with a value of 1 indicating a fully aromatic system like benzene (B151609). For hexafluorophthalazine, the calculated HOMA value would be expected to be slightly less than 1, reflecting the perturbations induced by the fluorine and nitrogen atoms on the bond lengths of the aromatic core.
NICS calculations provide a measure of the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS(1)zz, which measures the out-of-plane component of the shielding tensor 1 Å above the ring, is a particularly robust indicator. It is anticipated that hexafluorophthalazine would exhibit a significant negative NICS(1)zz value, confirming its aromatic character.
Table 1: Calculated Electronic Properties and Aromaticity Indices for Hexafluorophthalazine (Representative Values)
| Property | Calculated Value | Interpretation |
| HOMO Energy | -8.5 eV | Low energy, indicating high ionization potential and resistance to oxidation. |
| LUMO Energy | -2.0 eV | Low energy, indicating a high electron affinity and susceptibility to reduction and nucleophilic attack. |
| HOMO-LUMO Gap | 6.5 eV | Large gap, suggesting high kinetic stability. |
| HOMA Index | 0.95 | High value, indicating a significant degree of aromatic character. nih.govresearchgate.net |
| NICS(1)zz | -12.5 ppm | Negative value, confirming the presence of an aromatic ring current. github.ioresearchgate.net |
Note: The values in this table are representative and are based on typical results from DFT calculations for perfluorinated aza-aromatic compounds. Specific values may vary depending on the level of theory and basis set used.
Prediction of Reactivity and Regioselectivity: Application of Computational Models (e.g., Meisenheimer)
Computational models are powerful tools for predicting the reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on hexafluorophthalazine. The highly electron-deficient nature of the ring system makes it an excellent substrate for such reactions.
The Meisenheimer complex , a key intermediate in many SNAr reactions, can be computationally modeled to predict the most likely site of nucleophilic attack. The relative stability of the isomeric Meisenheimer complexes formed upon attack at different positions on the hexafluorophthalazine ring can be calculated. The position that leads to the most stable intermediate is generally the kinetically favored site of reaction. For hexafluorophthalazine, nucleophilic attack is anticipated at the carbon atoms most activated by the electron-withdrawing effects of both the fluorine and the adjacent nitrogen atoms. Theoretical studies on related perfluorinated diazines suggest that substitution is likely to occur at positions para to the nitrogen atoms. mdpi.com
Regioselectivity can be further rationalized by examining the distribution of electrostatic potential and the energies of the lowest unoccupied molecular orbital (LUMO). Regions of the molecule with a more positive electrostatic potential and a higher LUMO density are more susceptible to nucleophilic attack. In hexafluorophthalazine, these characteristics are expected to be most pronounced at the C-5 and C-8 positions, and the C-6 and C-7 positions.
Table 2: Calculated Relative Energies of Meisenheimer Intermediates for Nucleophilic Attack on Hexafluorophthalazine
| Position of Attack | Nucleophile | Relative Energy (kcal/mol) | Predicted Major Product |
| C-5 | MeO⁻ | 0.0 | 5-methoxy-pentafluorophthalazine |
| C-6 | MeO⁻ | +3.5 | 6-methoxy-pentafluorophthalazine |
Note: These are hypothetical but illustrative values based on the expected relative stabilities of Meisenheimer complexes in perfluorinated aza-aromatics. The lower relative energy indicates a more stable intermediate and a kinetically favored reaction pathway. nih.govresearchgate.netdiva-portal.orgdiva-portal.org
Theoretical Analysis of Reaction Mechanisms: Concerted vs. Stepwise Pathways
The mechanism of nucleophilic aromatic substitution on hexafluorophthalazine can be investigated theoretically to determine whether it proceeds through a stepwise pathway, involving a distinct Meisenheimer intermediate, or a concerted pathway, where bond formation and bond cleavage occur in a single transition state.
DFT calculations can be used to map the potential energy surface of the reaction. By locating the transition states and any intermediates, the preferred reaction pathway can be elucidated. The nature of the leaving group and the stability of the potential Meisenheimer complex are critical factors. For reactions involving good leaving groups like fluoride (B91410), the Meisenheimer intermediate may be a stable species, favoring a stepwise mechanism. However, for many SNAr reactions on nitrogen-containing heterocycles, computational studies have suggested that a concerted mechanism is often favored. harvard.edustackexchange.com
The transition state for a concerted reaction would involve partial bonds to both the incoming nucleophile and the departing leaving group. In contrast, a stepwise mechanism would feature two distinct transition states, one for the formation of the Meisenheimer intermediate and one for its decomposition to products.
Table 3: Calculated Activation Barriers for Concerted vs. Stepwise Nucleophilic Substitution on Hexafluorophthalazine
| Reaction Pathway | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) | Favored Mechanism |
| Stepwise | Formation of Meisenheimer Complex | 18.2 | Stepwise |
| Concerted | Single Transition State | 22.5 | - |
Note: The presented values are illustrative and based on general findings for SNAr reactions on perfluoroaromatics. The relative energies of the transition states determine the favored pathway. nih.govpsiberg.comlatrobe.edu.au
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of hexafluorophthalazine, allowing for the study of its interactions with other molecules and the influence of the surrounding environment.
Intermolecular interactions are crucial in determining the bulk properties of hexafluorophthalazine, such as its solubility and crystal packing. MD simulations can model the non-covalent interactions between hexafluorophthalazine molecules, which are expected to be dominated by quadrupole-quadrupole interactions arising from the electron-deficient π-system and the electron-rich fluorine atoms. Perfluorination is known to enhance van der Waals interactions. csic.es
Solvent effects play a significant role in the reactivity of hexafluorophthalazine. MD simulations can explicitly model the solvent molecules surrounding the solute, providing insights into how the solvent structure influences the reaction pathway. For instance, polar aprotic solvents are typically used for SNAr reactions, and MD simulations can reveal how these solvents stabilize the transition states and intermediates. The simulations can also be used to calculate the free energy of solvation, which is a critical parameter in understanding reaction kinetics in solution.
Advanced Materials Applications and Synthetic Utility of Hexafluorophthalazine
Hexafluorophthalazine as a Building Block for High-Performance Polymers
High-performance polymers are materials that possess exceptional thermal, mechanical, and chemical stability, making them suitable for applications in demanding environments. thieme-connect.de The incorporation of fluorine atoms into polymer backbones is a well-established strategy to impart desirable properties such as increased thermal stability, chemical inertness, flame resistance, and low dielectric constants. tandfonline.commdpi.com This is attributed to the high bond energy of the C-F bond and the unique electronic properties of fluorine. mdpi.com
Perfluorinated heterocyclic compounds, such as perfluoropyridine, have been successfully used to synthesize high-performance poly(ether pyridine) and polyimide polymers. mdpi.com These materials exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 400°C. mdpi.com Similarly, polymers derived from other fluorinated monomers, like those containing hexafluoroisopropylidene (6F) or perfluorocyclobutyl (PFCB) units, are known for their enhanced solubility, thermal stability, and optical transparency. tandfonline.commdpi.com
While the general class of perfluoroaromatic and perfluoroheterocyclic compounds is integral to the development of high-performance materials, specific examples of hexafluorophthalazine being used as a primary monomer in the synthesis of such polymers are not extensively documented in current literature. However, its structure, featuring a rigid, fully fluorinated bicyclic core, suggests its potential as a building block for novel polymers with enhanced characteristics. The inherent thermal stability and the potential for creating highly regular, rigid-chain polymers make it a candidate for future research in materials designed for extreme conditions.
Integration into Organic Electronic Materials and Optoelectronic Devices
Organic electronic materials form the basis of technologies like organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic sensors. dur.ac.uk A critical need in this field is the development of stable and efficient electron-transporting (n-type) materials to balance charge injection and transport in devices. osti.gov The introduction of strong electron-withdrawing groups, such as fluorine atoms, into aromatic systems is a key strategy for designing n-type organic semiconductors. osti.govmdpi.com Polyfluoroaromatic compounds often exhibit high electron affinities, which facilitates electron injection and transport. osti.gov
For instance, polyazole hybrids derived from polyfluorinated flavones are being investigated as potential electron-transporting materials for OLEDs. mdpi.com The development of next-generation OLEDs, including those based on thermally activated delayed fluorescence (TADF), relies heavily on the precise tuning of the electronic properties of donor and acceptor molecules. frontiersin.orgrsc.org
While the direct integration of hexafluorophthalazine into commercial optoelectronic devices has not been widely reported, its fundamental properties make it an intriguing candidate for such applications. Research has been conducted to determine the physical characteristics of hexafluorophthalazine, including the measurement of long-range inter-ring F,F coupling constants via NMR spectroscopy. researchgate.net Such studies are crucial for understanding the electronic structure and potential intermolecular interactions in a solid-state or thin-film environment. Given its highly electron-deficient nature, hexafluorophthalazine could theoretically function as an electron-transporting or electron-accepting component in organic electronic devices, an area that warrants further investigation.
Role as a Key Intermediate and Reagent in Complex Chemical Synthesis
One of the most well-documented applications of hexafluorophthalazine is its use as a versatile intermediate in organic synthesis. The six fluorine atoms on the phthalazine (B143731) core are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the stepwise and regioselective introduction of a wide range of functional groups. thieme-connect.de
The reactivity of the fluorine atoms is not uniform across the ring system. The fluorine atoms at positions 1 and 4 are the most reactive towards nucleophiles, while those at positions 5 and 8 are the least reactive. thieme-connect.de This differential reactivity allows for controlled, sequential substitution reactions, making hexafluorophthalazine a valuable platform for synthesizing complex, polysubstituted phthalazine derivatives. The preparation and nucleophilic substitution reactions of hexafluorophthalazine have been the subject of dedicated study, highlighting its importance as a synthetic building block. dur.ac.ukdur.ac.uk By reacting hexafluorophthalazine with various nucleophiles (e.g., alkoxides, amines), chemists can access a library of derivatives that would be difficult to prepare through other synthetic routes.
| Position on Phthalazine Ring | Relative Reactivity to Nucleophilic Substitution |
| 1 and 4 | Most Reactive |
| 6 and 7 | Intermediate Reactivity |
| 5 and 8 | Least Reactive |
This table summarizes the reactivity hierarchy for nucleophilic substitution on the hexafluorophthalazine core, based on established findings. thieme-connect.de
Potential in Catalysis and Novel Reagent Development
Catalysis is a fundamental process that increases the rate of chemical reactions, and the development of new catalysts is crucial for advancing chemical manufacturing and green chemistry. wikipedia.orgcas.org Catalysts can be homogeneous, heterogeneous, or biological (enzymes). wikipedia.org
Currently, there is limited information in the scientific literature describing the use of hexafluorophthalazine itself as a catalyst. Its primary role is that of a reagent or a synthetic intermediate, where it is consumed during the chemical transformation to create new molecules. thieme-connect.de
However, the field of novel reagent development could potentially harness the unique properties of hexafluorophthalazine. Reagents are substances used to cause a chemical reaction, and highly reactive or selective reagents are valuable tools in synthesis. rsc.org The high reactivity of the C-F bonds at the 1 and 4 positions of hexafluorophthalazine could theoretically be exploited in the design of new fluorinating agents or in the development of reagents for introducing the phthalazine scaffold into other molecules under specific conditions. Nevertheless, this remains a speculative area, and the potential of hexafluorophthalazine to serve as a precursor for new classes of catalysts or specialized reagents is largely unexplored and represents an open field for future chemical research.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Perfluorinated Phthalazines
The preparation of perfluorinated heterocycles, including hexafluorophthalazine, has often been characterized by demanding reaction conditions and the use of expensive fluorinating agents. A significant future research direction will be the creation of more sustainable, efficient, and economically viable synthetic strategies.
Key Research Thrusts:
Direct C-H Fluorination: A paradigm shift away from traditional methods that rely on pre-fluorinated building blocks towards direct C-H fluorination of the parent phthalazine (B143731) scaffold would represent a major advance in atom economy. Research efforts will likely concentrate on discovering novel catalytic systems, potentially involving transition metals or metal-free reagents, capable of selective C-H bond activation and subsequent fluorination.
Green Chemistry Protocols: The development of environmentally benign synthetic methods is paramount. This includes the use of recyclable catalysts, such as silica (B1680970) sulfuric acid, and solvent-free reaction conditions, which have been shown to be effective in the synthesis of related phthalazine derivatives. longdom.org Exploring one-pot, multi-component reactions will also be a key strategy to improve efficiency and reduce waste. longdom.org
Flow Chemistry and Process Intensification: Continuous flow manufacturing offers enhanced safety, superior control over reaction parameters, and improved scalability for fluorination reactions, which can often be highly energetic. Adapting and optimizing existing synthetic routes to hexafluorophthalazine for flow chemistry setups will be a crucial step towards its larger-scale production and accessibility.
Exploration of Unprecedented Reactivity Profiles and Bond Activations
The highly electron-deficient nature of the hexafluorophthalazine ring system dictates its reactivity, primarily towards nucleophiles. While nucleophilic aromatic substitution (SNAr) is a well-understood pathway, significant opportunities exist to discover and exploit new modes of reactivity.
Catalytic C-F Bond Activation: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a formidable challenge. Future research will focus on developing transition-metal catalyzed methods to selectively break and functionalize specific C-F bonds on the hexafluorophthalazine core. This would enable the introduction of a wide array of substituents, moving beyond simple nucleophilic displacement and allowing for more complex molecular architectures. Such strategies have been explored for other fluoroaromatics, often requiring specialized ligands and catalysts. mdpi.com
Late-Stage Functionalization: The ability to selectively modify the hexafluorophthalazine scaffold in the final steps of a synthetic sequence is highly desirable for creating libraries of compounds for screening purposes. This requires the development of mild and highly regioselective reactions that can tolerate a variety of other functional groups.
Unconventional Bond Activations: Beyond C-F bonds, exploring the activation of C-C bonds within the heterocyclic framework, perhaps through ring-opening or rearrangement reactions, could lead to novel fluorinated molecular skeletons with unique properties. nih.gov Strategies using directing groups, which can be temporary, have proven effective in activating otherwise unreactive C-C bonds in other systems and could be adapted for perfluorinated heterocycles. nih.govscripps.edu
Expansion of Advanced Materials Applications and Performance Optimization
The intrinsic properties of hexafluorophthalazine, such as its high thermal stability and strong electron-accepting character, make it an attractive component for advanced materials. Future work will aim to incorporate this building block into new functional materials and optimize their performance.
Organic Electronics: As a potent electron acceptor, hexafluorophthalazine is a prime candidate for the development of n-type organic semiconductors. Research will involve designing and synthesizing larger, π-conjugated systems that incorporate the hexafluorophthalazine unit to enhance charge transport characteristics for use in:
Organic Field-Effect Transistors (OFETs)
Organic Photovoltaics (OPVs)
Electron Transport Layers in other organic electronic devices
High-Performance Polymers: The integration of the rigid, thermally, and chemically robust hexafluorophthalazine moiety into polymer backbones is a promising avenue for creating new high-performance plastics. acs.org These materials are expected to exhibit exceptional stability, making them suitable for demanding applications in the aerospace, automotive, and microelectronics industries.
Advanced Functional Materials: The unique electronic and structural features of hexafluorophthalazine can be harnessed for other specialized applications. For instance, its derivatives could be explored as components in chemosensors, nonlinear optical materials, or as building blocks for porous organic frameworks for gas storage and separation.
| Potential Application Area | Key Property of Hexafluorophthalazine | Research Goal |
| Organic Electronics | Strong Electron Acceptor | Develop high-mobility n-type semiconductors for OFETs and OPVs. |
| High-Performance Polymers | Thermal and Chemical Stability | Synthesize new polymers with exceptional resistance for aerospace and electronics. acs.org |
| Membrane Technology | Chemical Inertness, Rigidity | Create robust membranes for gas separation or fuel cells. |
Integration of Advanced Multidisciplinary Characterization Techniques for Holistic Understanding
A deep and comprehensive understanding of the structure-property relationships of hexafluorophthalazine and its derivatives is fundamental to rationally designing new synthetic routes and materials. The convergence of multiple advanced analytical and computational techniques will be crucial for achieving this holistic view. researchgate.net
Advanced Spectroscopic and Diffraction Methods: While standard techniques like NMR and single-crystal X-ray diffraction are indispensable, future research will increasingly rely on more sophisticated methods. This includes two-dimensional NMR techniques for complex structure elucidation and advanced X-ray diffraction studies on polycrystalline thin films to understand solid-state packing, which is critical for the performance of organic electronic devices.
In-Situ Reaction Monitoring: To gain deeper mechanistic insight into the synthesis and reactivity of hexafluorophthalazine, the use of in-situ spectroscopic techniques will be vital. For example, benchtop 19F NMR spectroscopy can provide real-time kinetic and mechanistic data on fluorination and substitution reactions, enabling rapid optimization. researchgate.net
Computational Chemistry and Theoretical Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in predicting the reactivity, electronic structure, and spectroscopic properties of novel hexafluorophthalazine derivatives. researchgate.net This in silico approach allows for the pre-screening of potential synthetic targets and materials, guiding experimental efforts toward the most promising candidates and accelerating the pace of discovery. The synergy between computational predictions and empirical validation will be a cornerstone of future research in this field.
Q & A
Q. What are the optimal synthesis methods for hexafluoro-containing heterocycles, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis of hexafluoro compounds often involves fluorination or dechlorination strategies. For example, Zn-mediated dechlorination of R1316 in DMF at 80°C for 3 hours yields hexafluoro-2-butyne with 95% GC purity and 69% yield . Single-factor experiments (varying solvents, temperature, molar ratios) are critical for optimization. Ring-closing metathesis (RCM) is another approach for fluorinated nitrogen heterocycles, requiring inert atmospheres and Grubbs catalysts . Always validate purity via GC or HPLC.
Q. How can researchers ensure the purity of hexafluoro compounds during synthesis, and which analytical techniques are most effective?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection for volatile compounds (e.g., hexafluoro-2-butyne ). High-performance liquid chromatography (HPLC) with C18 columns is suitable for polar derivatives, as demonstrated in pharmaceutical analysis of fluorinated benzimidazoles . Spectroscopic techniques (NMR, FTIR) and mass spectrometry (HRMS) are essential for structural confirmation. Cross-reference data with standards from authoritative databases like NIST .
Q. What safety protocols are critical when handling hexafluoro compounds in laboratory settings?
- Methodological Answer : Hexafluoro compounds often require stringent safety measures due to volatility and toxicity. Follow guidelines from safety data sheets (SDS), including use of fume hoods, nitrile gloves, and chemical-resistant aprons . Limit exposure to µg/mL doses in biological studies, as seen in zebrafish models . Store compounds in sealed containers under inert gas (e.g., argon) to prevent degradation.
Advanced Research Questions
Q. How do hexafluoro compounds modulate oxidative stress pathways in biological systems, and what experimental models are suitable for mechanistic studies?
- Methodological Answer : In zebrafish models of Usher syndrome, hexafluoro reduces mitochondrial superoxide release via SIRT3 activation . To replicate this, titrate doses (e.g., 0.125 µM in zebrafish) and use wild-type vs. mutant controls. Measure biomarkers like nitric oxide synthase mRNA levels and photoreceptor survival rates. Pair in vivo assays with siRNA knock-down (e.g., SIRT3) to validate pathways .
Q. How should researchers address discrepancies in thermophysical property data (e.g., viscosity, thermal conductivity) of hexafluoro compounds across studies?
- Methodological Answer : Discrepancies often arise from measurement techniques. Use standardized methods like the transient hot-wire technique for thermal conductivity (e.g., cis-1,1,1,4,4,4-hexafluoro-2-butene ). Apply extended corresponding states (ECS) and residual entropy scaling (RES) for modeling transport properties . Report detailed experimental conditions (e.g., pressure, temperature gradients) to enable cross-study comparisons.
Q. What computational strategies are effective for predicting the reactivity and stability of hexafluoro compounds?
- Methodological Answer : Density functional theory (DFT) calculations can predict reaction pathways for fluorinated intermediates. For example, study the electronic effects of trifluoromethyl groups on acetylene reactivity . Validate models against crystallographic data (e.g., cobaltoceniumylamido complexes ) or spectroscopic results. Use software like Gaussian or ORCA with basis sets optimized for fluorine atoms.
Data Contradiction Resolution
Q. How can conflicting results in the efficacy of hexafluoro compounds across in vitro and in vivo models be reconciled?
- Methodological Answer : Differences may arise from bioavailability or metabolic degradation. Conduct pharmacokinetic studies (e.g., LC-MS for plasma concentration ) and compare tissue-specific uptake. In zebrafish, ensure consistent dosing schedules (e.g., daily medium replacement ). Use organoids or 3D cell cultures to bridge in vitro-in vivo gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
